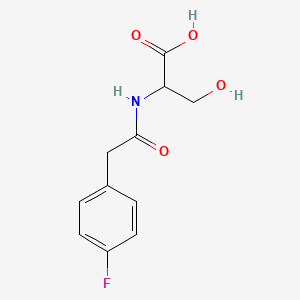
(2-(4-Fluorophenyl)acetyl)serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Fluorophenyl)acetyl)serine is an organic compound with the molecular formula C11H12FNO4 It is a derivative of serine, an amino acid, and features a fluorophenyl group attached to the acetyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)acetyl)serine typically involves the acylation of serine with 4-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This can involve:
- Use of automated reactors for precise control of reaction conditions
- Implementation of purification steps such as recrystallization or chromatography
- Quality control measures to ensure consistency and compliance with regulatory standards
化学反应分析
Types of Reactions
(2-(4-Fluorophenyl)acetyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(2-(4-Fluorophenyl)acetyl)serine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2-(4-Fluorophenyl)acetyl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the serine moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing therapeutic agents.
相似化合物的比较
Similar Compounds
(2-(4-Fluorophenyl)acetyl)alanine: Similar structure but with alanine instead of serine.
(2-(4-Fluorophenyl)acetyl)glycine: Similar structure but with glycine instead of serine.
(2-(4-Fluorophenyl)acetyl)threonine: Similar structure but with threonine instead of serine.
Uniqueness
(2-(4-Fluorophenyl)acetyl)serine is unique due to the presence of the serine moiety, which can participate in specific biochemical interactions that other amino acids may not. The fluorophenyl group also provides unique electronic and steric properties that can influence its reactivity and binding characteristics.
属性
分子式 |
C11H12FNO4 |
|---|---|
分子量 |
241.22 g/mol |
IUPAC 名称 |
2-[[2-(4-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H12FNO4/c12-8-3-1-7(2-4-8)5-10(15)13-9(6-14)11(16)17/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17) |
InChI 键 |
VDWQDGFQPOZFJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)NC(CO)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


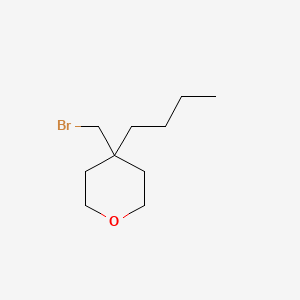
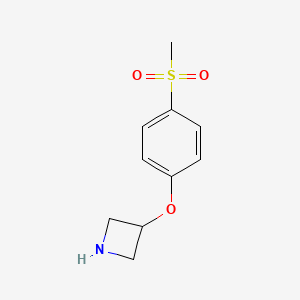
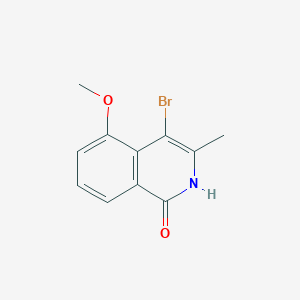
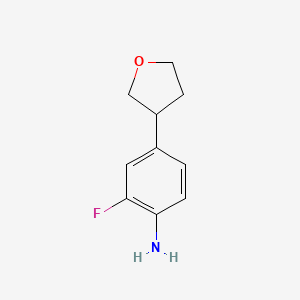


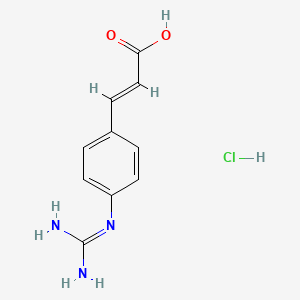
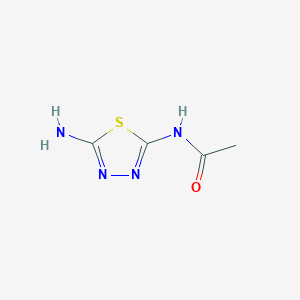
![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
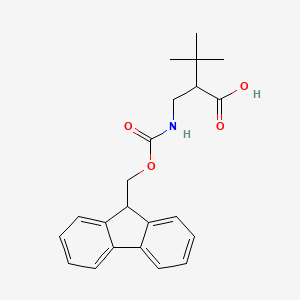
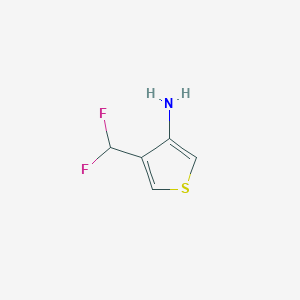
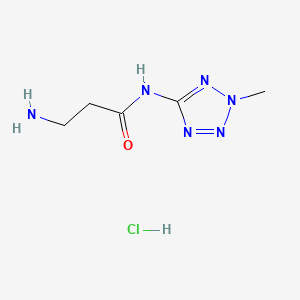
![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
